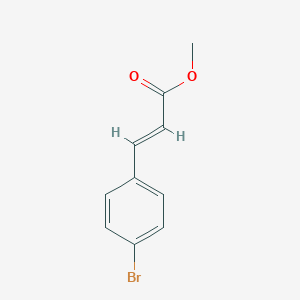

Methyl 3-(4-bromophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromophenyl)acrylate, a cinnamate derivative, is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of multiple reactive sites: the electrophilic α,β-unsaturated ester, the phenyl ring amenable to further functionalization, and the bromo substituent which can participate in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Heck, Wittig, and Horner-Wadsworth-Emmons reactions. Detailed experimental protocols, comparative data, and mechanistic pathway visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Synthesis Strategies at a Glance

The synthesis of this compound can be efficiently achieved through several established carbon-carbon bond-forming reactions. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and reaction scale. This section provides a comparative summary of the three most common and effective approaches.

| Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity (E:Z) | Key Advantages |

| Heck Reaction | 4-Bromoiodobenzene or 4-Dibromobenzene, Methyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | 70-95% | Predominantly E | High atom economy, good functional group tolerance. |

| Wittig Reaction | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | Strong base (for ylide generation, e.g., n-BuLi) or stable ylide | 55-90% | Can be tuned (Z or E) | Mild reaction conditions for the olefination step. |

| Horner-Wadsworth-Emmons Reaction | 4-Bromobenzaldehyde, Methyl diethylphosphonoacetate | Base (e.g., NaH, NaOMe, DBU) | 80-98% | Predominantly E | High yields, easy purification (water-soluble phosphate byproduct). |

Reaction Pathways and Mechanisms

Visualizing the flow of chemical transformations is crucial for understanding and optimizing synthetic routes. The following diagrams, rendered in Graphviz DOT language, illustrate the core mechanisms of the Heck, Wittig, and Horner-Wadsworth-Emmons reactions for the synthesis of this compound.

Heck Reaction Pathway

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The catalytic cycle proceeds through oxidative addition, migratory insertion, and β-hydride elimination steps.

Wittig Reaction Pathway

The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. The reaction proceeds through a betaine or oxaphosphetane intermediate.

Horner-Wadsworth-Emmons Reaction Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, typically leading to (E)-alkenes with high stereoselectivity.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Heck, Wittig, and Horner-Wadsworth-Emmons reactions.

Heck Reaction: Synthesis from 4-Bromoiodobenzene and Methyl Acrylate

This protocol describes a typical Heck coupling reaction.[1][2]

Materials:

-

4-Bromoiodobenzene (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoiodobenzene, palladium(II) acetate, and the chosen base.

-

Add the solvent (DMF or MeCN) via syringe, followed by methyl acrylate.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Wittig Reaction: Synthesis from 4-Bromobenzaldehyde

This one-pot aqueous protocol is adapted from a general procedure for Wittig reactions.[3]

Materials:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Methyl bromoacetate (1.6 equiv)

-

Triphenylphosphine (1.4 equiv)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate.

-

Add methyl bromoacetate to the suspension and stir for 1 minute.

-

Add 4-bromobenzaldehyde to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound. A typical yield for a similar reaction is in the range of 46-56%.[3]

Horner-Wadsworth-Emmons Reaction: Synthesis from 4-Bromobenzaldehyde

This protocol is a general procedure for the HWE reaction and is known for its high yield and stereoselectivity.[4][5]

Materials:

-

Methyl diethylphosphonoacetate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Sodium Methoxide (NaOMe)

-

4-Bromobenzaldehyde (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of methyl diethylphosphonoacetate in the same anhydrous solvent.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C and add a solution of 4-bromobenzaldehyde in the anhydrous solvent dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford predominantly (E)-methyl 3-(4-bromophenyl)acrylate.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, 1H), 7.53 (d, 2H), 7.39 (d, 2H), 6.44 (d, 1H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.6, 143.9, 133.7, 132.6, 129.9, 125.0, 118.9, 52.3.

Conclusion

This technical guide has detailed three robust and efficient methods for the synthesis of this compound. The Heck reaction offers an excellent route with high atom economy, while the Wittig and Horner-Wadsworth-Emmons reactions provide reliable alternatives starting from 4-bromobenzaldehyde. The HWE reaction, in particular, is often favored for its high yields and excellent (E)-stereoselectivity. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, cost, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. odinity.com [odinity.com]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciepub.com [sciepub.com]

- 4. benchchem.com [benchchem.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of methyl 3-(4-bromophenyl)acrylate. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Properties

This compound is an organic compound with the chemical formula C₁₀H₉BrO₂. It is a derivative of cinnamic acid and is often used as a building block in organic synthesis. The presence of the bromine atom on the phenyl ring and the acrylate functional group makes it a versatile intermediate for a variety of chemical transformations.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| CAS Number | 3650-78-0 (for the (E)-isomer) | [2] |

| Appearance | White solid | |

| Melting Point | 84-86 °C | |

| Boiling Point | 311.4 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are the reported ¹H and ¹³C NMR spectral data for (E)-methyl 3-(4-bromophenyl)acrylate.

¹H NMR (CDCl₃)

-

δ 7.638 (d, 1H)

-

δ 7.530 (d, 2H)

-

δ 7.388 (d, 2H)

-

δ 6.442 (d, 1H)

-

δ 3.803 (s, 3H)[3]

¹³C NMR (CDCl₃)

-

δ 167.63

-

δ 143.95

-

δ 133.75

-

δ 132.609

-

δ 129.907

-

δ 125.019

-

δ 118.95

-

δ 52.28[3]

Experimental Protocols for Synthesis

This compound can be synthesized through several established organic reactions. The two most common and effective methods, the Wittig reaction and the Heck reaction, are detailed below.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the formation of a C=C double bond by reacting an aldehyde or ketone with a phosphonium ylide. In this case, 4-bromobenzaldehyde is reacted with the ylide generated from methyl (triphenylphosphoranylidene)acetate.

Materials:

-

4-bromobenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Synthesis via Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, 4-bromoiodobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base.

Materials:

-

4-bromoiodobenzene or 1,4-dibromobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable base

-

Acetonitrile or DMF (solvent)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4-bromoiodobenzene (1 equivalent), methyl acrylate (1.2-1.5 equivalents), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%) in acetonitrile or DMF.

-

Add triethylamine (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Biological Activities and Applications

While this compound is primarily utilized as a synthetic intermediate, compounds with similar structural motifs have shown interesting biological activities, suggesting potential avenues for research and drug development.

Antifungal Activity

Derivatives of bromophenyl compounds have been investigated for their antifungal properties. Although direct studies on this compound are limited, related structures have shown activity against various fungal strains. This suggests that it could serve as a scaffold for the development of novel antifungal agents.[4][5]

Tubulin Polymerization Inhibition

Several acrylate-based derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.[6] These compounds can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these known inhibitors suggests that it and its derivatives could be explored as potential anticancer agents targeting the tubulin cytoskeleton.[7][8]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its potential as a precursor for biologically active molecules, particularly in the areas of antifungal and anticancer research, warrants further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate such research and development efforts.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-(4-bromophenyl)acrylate, a versatile organic compound with applications in chemical synthesis and potential as a precursor in drug development. This document details its chemical and physical properties, provides established synthetic protocols, and explores its biological activities, with a focus on its role in inducing apoptosis.

Chemical and Physical Properties

This compound, predominantly found as the (E)-isomer, is a cinnamic acid derivative. Its chemical structure features a brominated phenyl group attached to an acrylate moiety, making it a valuable intermediate in various organic reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 3650-78-0 ((E)-isomer) | [1] |

| 71205-17-9 ((E)-isomer) | [2][3] | |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| Synonyms | Methyl trans-4-bromocinnamate, Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 84-86 °C | |

| Boiling Point | 311.4 °C at 760 mmHg |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.79 | singlet | - | -OCH₃ |

| 6.42 | doublet | 16.0 | Vinylic H (α to C=O) | |

| 7.48 | doublet | 8.5 | Aromatic H (ortho to C=C) | |

| 7.52 | doublet | 8.5 | Aromatic H (ortho to Br) | |

| 7.63 | doublet | 16.0 | Vinylic H (β to C=O) | |

| ¹³C | 51.8 | - | - | -OCH₃ |

| 118.2 | - | - | Vinylic CH (α to C=O) | |

| 124.5 | - | - | Aromatic C-Br | |

| 129.5 | - | - | Aromatic CH (ortho to C=C) | |

| 132.2 | - | - | Aromatic CH (ortho to Br) | |

| 133.4 | - | - | Aromatic C (ipso to C=C) | |

| 143.5 | - | - | Vinylic CH (β to C=O) | |

| 167.1 | - | - | Carbonyl C=O |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound can be effectively achieved through several established methods in organic chemistry, with the Heck and Wittig reactions being the most prominent.

Synthesis via Heck Reaction

The Mizoroki-Heck reaction provides a reliable method for the C-C coupling of 4-bromoiodobenzene with methyl acrylate.[4][5][6][7][8]

Materials:

-

4-Bromoiodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (ACN)

Procedure:

-

To a reaction vessel, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous acetonitrile and triethylamine (2.0 eq).

-

Add methyl acrylate (1.2 eq) to the mixture.

-

The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure (E)-methyl 3-(4-bromophenyl)acrylate.

Synthesis via Wittig Reaction

The Wittig reaction offers an alternative and highly stereoselective route to the (E)-isomer, utilizing a stabilized ylide.[9][10][11][12]

Materials:

-

4-Bromobenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitate.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (E)-methyl 3-(4-bromophenyl)acrylate.

References

- 1. scbt.com [scbt.com]

- 2. (E)-Methyl 3-(4-bromophenyl)acrylate | 71205-17-9 | WCA20517 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Unraveling the Potential Mechanism of Action of Methyl 3-(4-bromophenyl)acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of methyl 3-(4-bromophenyl)acrylate is not currently available in the public domain. This guide synthesizes information from studies on structurally similar compounds, namely cinnamic acid and acrylate derivatives, to propose a potential mechanism of action and to provide a framework for future research.

Introduction

This compound, a derivative of cinnamic acid, is an organic compound with potential applications in medicinal chemistry. While its primary use has been as a synthetic intermediate, its structural similarity to other biologically active acrylate and cinnamate derivatives suggests it may possess therapeutic properties. This guide explores the plausible mechanisms of action of this compound based on the activities of its close analogs, focusing on its potential as an anticancer agent through the inhibition of tubulin polymerization. Additionally, other potential biological targets identified from related compounds, such as tyrosinase and the CaMKK2-AMPK signaling pathway, are discussed.

Core Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of research on acrylate and cinnamate derivatives points towards their potential to disrupt microtubule dynamics by inhibiting tubulin polymerization. This is a well-established mechanism for several successful anticancer drugs.

Signaling Pathway

Figure 1: Hypothesized signaling pathway for the inhibition of tubulin polymerization by this compound.

The proposed mechanism involves the binding of this compound to β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of various acrylate derivatives, providing a basis for estimating the potential potency of this compound.

| Compound Class | Specific Compound Example | Cell Line | IC50 (µM) for Cytotoxicity | Tubulin Polymerization Inhibition | Reference |

| 3-(4-chlorophenyl)acrylate Derivatives | Acrylic acid derivative 4b | MDA-MB-231 | 3.24 ± 0.13 | 80.07% inhibition | |

| 3-(4-chlorophenyl)acrylate Derivatives | Methyl acrylate compound 5e | MDA-MB-231 | 4.06 | Not Reported | |

| Combretastatin Analogue | CA-4 (Positive Control) | MDA-MB-231 | 1.27 ± 0.09 | 89.77% inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial to validate the hypothesized mechanism of action for this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Methodology

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL.

-

Prepare a stock solution of GTP in the same buffer.

-

Prepare serial dilutions of this compound and positive (e.g., colchicine) and negative (e.g., DMSO) controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions, controls, and tubulin solution.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes using a microplate reader.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the extent of polymerization.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.

-

Alternative Potential Mechanisms of Action

Based on the bioactivity of methyl cinnamate, a close structural analog, the following mechanisms are also plausible for this compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and the test compound.

-

Procedure:

-

In a 96-well plate, mix the test compound with the tyrosinase solution and incubate.

-

Initiate the reaction by adding L-DOPA.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm over time.

-

-

Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Modulation of the CaMKK2-AMPK Signaling Pathway

The CaMKK2-AMPK pathway is a central regulator of cellular energy homeostasis and metabolism.

Signaling Pathway

Figure 3: Hypothesized activation of the CaMKK2-AMPK signaling pathway.

Experimental Protocol: Western Blot for AMPK Phosphorylation

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 pre-adipocytes) and treat with various concentrations of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescence-based method.

-

-

Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK, indicating the level of AMPK activation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the available data on its structural analogs strongly suggest that it warrants investigation as a potential anticancer agent, primarily through the inhibition of tubulin polymerization. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate its precise molecular targets and cellular effects. Further studies are essential to confirm these hypothesized mechanisms and to explore the full therapeutic potential of this compound. Drug development professionals should consider these potential mechanisms when designing screening cascades and lead optimization strategies for novel acrylate-based drug candidates.

The Biological Landscape of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of methyl 3-(4-bromophenyl)acrylate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of closely related analogs and derivatives to infer the potential therapeutic areas and guide future research for the target compound.

This compound, a member of the cinnamate family, holds potential as a scaffold for drug discovery due to the diverse biological activities observed in structurally similar compounds. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide summarizes the key findings on the biological activities of analogs, provides detailed experimental protocols from cited studies, and visualizes potential mechanisms of action to serve as a foundational resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Insights from a Chloro-Analog

Quantitative Data: Cytotoxicity of 3-(4-chlorophenyl)acrylate Derivatives

The following table summarizes the in vitro cytotoxic activity of the most potent 3-(4-chlorophenyl)acrylate derivatives against the MDA-MB-231 breast cancer cell line.

| Compound ID | Structure | IC50 (µM) | Reference |

| 4b | 3-(4-chlorophenyl)acrylic acid derivative | 3.24 ± 0.13 | [2][4] |

| 5e | Methyl 3-(4-chlorophenyl)acrylate derivative | 4.06 | [2] |

| CA-4 (Control) | Combretastatin A-4 | 1.27 ± 0.09 | [2][4] |

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of the 3-(4-chlorophenyl)acrylate derivatives is suggested to stem from the inhibition of β-tubulin polymerization.[2][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Compound 4b demonstrated a significant inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%.[2][4]

Caption: Proposed mechanism of anticancer activity for 3-(4-chlorophenyl)acrylate analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is based on the methodology used to evaluate the cytotoxic activity of 3-(4-chlorophenyl)acrylate derivatives against the MDA-MB-231 cell line.[3]

-

Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Potential Inferred from Derivatives

While direct antimicrobial data for this compound is scarce, studies on related structures, including its parent compound methyl cinnamate and copolymers incorporating bromophenyl acrylate moieties, suggest a potential for antimicrobial activity.

Quantitative Data: Antimicrobial Activity of a Related Copolymer

A novel acrylate copolymer containing a 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate monomer demonstrated significant antimicrobial activity.[5]

| Organism | MIC (µg/mL) | Reference |

| Escherichia coli | 3.91 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of a compound using the broth microdilution method, which is a standard procedure for evaluating antimicrobial activity.

-

Bacterial Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium.

-

Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Evidence from a Copolymer Derivative

A copolymer incorporating a derivative of this compound has shown potential for ocular anti-inflammatory applications.[6] This suggests that the core structure may contribute to anti-inflammatory effects.

Experimental Workflow: Ocular Anti-inflammatory Model

The following workflow describes a carrageenan-induced ocular inflammation model in rabbits, which was used to assess the anti-inflammatory potential of a related copolymer.[6]

Caption: Workflow for evaluating ocular anti-inflammatory activity.

Conclusion and Future Directions

The available evidence from closely related analogs suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The potent anticancer activity of its chloro-analog, with a well-defined mechanism of action, provides a strong rationale for investigating the bromo-derivative.

Future research should focus on the direct synthesis and biological evaluation of this compound to establish its specific activity profile. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers will be crucial first steps. Subsequent in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenyl ring and the acrylate moiety could lead to the discovery of even more potent and selective drug candidates. This technical guide serves as a comprehensive starting point for these future investigations.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-bromophenyl)acrylate and its derivatives represent a promising class of compounds with diverse biological activities, positioning them as significant scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into this chemical series. The core structure, a cinnamic acid ester featuring a bromine-substituted phenyl ring, serves as a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology and beyond. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Introduction

Cinnamic acid and its derivatives are naturally occurring compounds that have long been recognized for their wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthetic modification of the cinnamic acid scaffold has led to the development of numerous potent therapeutic candidates. Among these, this compound derivatives have emerged as a particularly interesting subclass. The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic profile.

This guide will delve into the chemical synthesis of these derivatives, their potent biological effects, with a focus on their anticancer properties, and the underlying molecular mechanisms.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and efficient method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

General Synthetic Protocol: Heck Reaction

A typical synthetic route for preparing a range of this compound derivatives is outlined below. This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

4-Bromoaryl halide (e.g., 4-bromoiodobenzene)

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask, add the 4-bromoaryl halide (1.0 eq), methyl acrylate (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and the base (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for methyl 3-(4-bromophenyl)acrylate, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification and characterization of this molecule.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . The experimental and predicted spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.638 | Doublet | 1H | Olefinic CH |

| 7.530 | Doublet | 2H | Aromatic CH |

| 7.388 | Doublet | 2H | Aromatic CH |

| 6.442 | Doublet | 1H | Olefinic CH |

| 3.803 | Singlet | 3H | -OCH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate

| Chemical Shift (δ) ppm | Assignment |

| 167.63 | C =O |

| 143.95 | Olefinic C H |

| 133.75 | Aromatic C |

| 132.61 | Aromatic C H |

| 129.91 | Aromatic C H |

| 125.02 | Aromatic C -Br |

| 118.95 | Olefinic C H |

| 52.28 | -OC H₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (in cm⁻¹) for (E)-methyl 3-(4-bromophenyl)acrylate (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1710 | C=O (Ester) | Stretch |

| ~1630 | C=C (Alkene) | Stretch |

| ~1600, ~1480 | C=C (Aromatic) | Stretch |

| ~1250, ~1170 | C-O (Ester) | Stretch |

| ~820 | C-H (Aromatic) | Out-of-plane bend |

| ~550 | C-Br | Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Table 4: Predicted Mass Spectrometry Data (m/z) for this compound

| m/z | Ion | Notes |

| 240 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |

| 242 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M⁺ peak. |

| 209/211 | [M-OCH₃]⁺ | Loss of the methoxy group. |

| 181/183 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 155/157 | [C₇H₄Br]⁺ | Fragment corresponding to the bromophenyl group. |

| 102 | [C₆H₄CH=CH]⁺ | Fragment corresponding to the styryl cation. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer (optional)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the crystalline this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial or use a vortex mixer to ensure the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, typically by observing the lock signal or the FID of a strong singlet.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Set the number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).

-

Set the relaxation delay (D1) to 2 seconds or longer to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

FT-IR Spectroscopy (Thin Film Method)

Objective: To obtain the infrared spectrum of the solid compound to identify functional groups.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent.

-

Dissolve a small amount of this compound in a few drops of a volatile solvent like dichloromethane in a small vial.

-

Using a pipette, apply one or two drops of the solution to the center of one salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or a GC inlet system

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the direct insertion probe. The probe is then inserted into the ion source of the mass spectrometer. The sample is heated under vacuum to induce vaporization.

-

GC Inlet: Dissolve the sample in a suitable volatile solvent and inject it into a Gas Chromatograph (GC) coupled to the mass spectrometer. The compound will be vaporized in the injector and separated on the GC column before entering the ion source.

-

-

Ionization and Analysis:

-

In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, M⁺•).

-

The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Look for the characteristic M and M+2 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to gain structural information about the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Technical Guide: Solubility of Methyl 3-(4-bromophenyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(4-bromophenyl)acrylate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments based on the behavior of structurally similar compounds, alongside a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester group) and nonpolar (bromophenyl group, acrylate backbone) characteristics, suggesting a degree of solubility across a range of organic solvents. The methyl ester group is known to enhance solubility in organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Likely Soluble | The nonpolar nature of the bromophenyl ring and the acrylate backbone should facilitate dissolution in nonpolar alkane solvents. |

| Toluene | Nonpolar (Aromatic) | Likely Soluble | The aromatic nature of toluene can interact favorably with the bromophenyl ring of the solute. |

| Diethyl Ether | Polar Aprotic | Soluble | The ether can act as a hydrogen bond acceptor for any potential interactions and its overall low polarity is compatible with the solute. |

| Chloroform | Polar Aprotic | Soluble | A common solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and nonpolar regions. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality of the solvent is compatible with the ester group of the solute, and its moderate polarity can accommodate the entire molecule. |

| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Isopropanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of the alcohol can interact with the ester, but the overall polarity might be slightly high for optimal solubility. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to isopropanol, the polarity of ethanol may limit the solubility compared to less polar solvents. |

| Methanol | Polar Protic | Sparingly Soluble | As the most polar alcohol in this list, it is expected to be a poorer solvent for the largely nonpolar solute. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the largely nonpolar structure of this compound. |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a crystalline organic compound like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the controlled temperature.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the mass of the empty vial.

-

Solubility can be expressed in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Potential Research Applications of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromophenyl)acrylate, a member of the cinnamate family of compounds, is a versatile synthetic intermediate with significant potential across various fields of chemical and biomedical research. Its structure, featuring a reactive acrylate group and a functionalizable bromophenyl moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. Cinnamic acid and its derivatives are naturally occurring compounds known for a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth overview of the synthesis, chemical properties, and potential research applications of this compound, with a focus on its utility in medicinal chemistry and materials science.

Chemical Properties and Synthesis

This compound is an organic compound that can be synthesized through various methods, with the Heck reaction being a prominent example.[2][3][4][5] The presence of the bromine atom on the phenyl ring offers a strategic site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.[6]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3650-78-0 | [7] |

| Molecular Formula | C₁₀H₉BrO₂ | [7] |

| Molecular Weight | 241.08 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 84-88 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Synthesis via Heck Reaction

The Heck reaction provides a reliable method for the synthesis of this compound by coupling 4-bromoiodobenzene with methyl acrylate in the presence of a palladium catalyst.

Experimental Protocol: Heck Reaction for a Structurally Similar Compound

Reactants:

-

Bromoiodobenzene (limiting reactant)

-

Acrylic acid

-

Triethylamine (base)

-

Palladium(II) acetate (catalyst)

-

Acetonitrile (solvent)

Procedure: [3]

-

To a vial containing bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.

-

Heat the reaction mixture with stirring for one hour.

-

After cooling to room temperature, transfer the mixture to a beaker containing 3 M HCl to precipitate the product.

-

Collect the solid product by suction filtration and wash with water.

-

Purify the crude product by recrystallization from hot 95% ethanol.

Logical Workflow for Heck Reaction

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The 4-bromophenyl moiety is a key structural feature in a number of compounds with demonstrated anticancer activity.[8] this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships.

a. Synthesis of Stilbene Derivatives:

Stilbenes are a class of compounds with diverse biological activities. This compound can be used as a precursor for the synthesis of stilbene derivatives through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[9][10][11]

b. Antimicrobial and Larvicidal Agents:

Cinnamic acid and its esters, including methyl cinnamate, have shown promising antimicrobial and larvicidal activities.[12][13][14][15] The introduction of a bromine atom in this compound could potentially enhance these biological effects, making it and its derivatives interesting candidates for the development of new anti-infective and vector control agents.

Quantitative Data on Related Cinnamate Derivatives:

| Compound | Biological Activity | MIC/LC₅₀ | Target Organism | Reference |

| Methyl Cinnamate | Antifungal | 789.19 µM | C. albicans, C. tropicalis, etc. | [12] |

| Methyl Cinnamate | Larvicidal | High Potency | Aedes aegypti | [14] |

| Ethyl Cinnamate | Antifungal | 726.36 µM | C. albicans, C. tropicalis, etc. | [12] |

| Butyl Cinnamate | Antifungal | 626.62 µM | C. albicans, C. tropicalis, etc. | [12] |

| Pentyl Cinnamate | Larvicidal | 0.17 mM | Aedes aegypti | [14] |

| 1-Cinnamoylpyrrolidine | Antibacterial | 0.5 mg/mL | E. coli, S. aureus, etc. | [13][15] |

c. Suzuki Coupling for Biaryl Synthesis:

The bromine atom in this compound makes it an ideal substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and a variety of boronic acids or esters, leading to the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[16][17][18][19][20]

General Suzuki-Miyaura Coupling Workflow

Materials Science

The acrylate functionality in this compound makes it a suitable monomer for polymerization reactions. The presence of the bromine atom can impart unique properties to the resulting polymers, such as increased refractive index, flame retardancy, and the ability to undergo further post-polymerization modification.

a. Photopolymerization:

Brominated acrylates have been shown to undergo rapid polymerization upon exposure to UV light, and can even act as photoinitiators for other acrylic formulations.[21] This property is attributed to the homolytic cleavage of the carbon-bromine bond upon UV irradiation, generating radicals that can initiate polymerization.[21] This opens up possibilities for creating novel photoreactive polymers and coatings.

Proposed Mechanism of Photoinitiation

Conclusion

This compound is a highly versatile and valuable building block for both medicinal chemistry and materials science research. Its dual functionality allows for a wide range of chemical transformations, leading to the synthesis of novel compounds with potentially interesting biological activities and material properties. The ability to readily modify the bromophenyl ring via cross-coupling reactions, coupled with the reactivity of the acrylate group in polymerization and other transformations, ensures that this compound will continue to be a valuable tool for researchers exploring new frontiers in drug discovery and materials development. Further investigation into the specific biological targets of its derivatives and the properties of polymers incorporating this monomer is warranted to fully realize its potential.

References

- 1. This compound | 3650-78-0 | Benchchem [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajouronline.com [ajouronline.com]

- 7. scbt.com [scbt.com]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizomes | Semantic Scholar [semanticscholar.org]

- 14. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromophenyl)acrylate, a member of the cinnamate ester family, is a significant organic compound with the chemical formula C₁₀H₉BrO₂.[1][2] Its structure, featuring a brominated phenyl group attached to an acrylate moiety, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis. The presence of the bromine atom on the aromatic ring and the reactive acrylate group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[3]

Discovery and History: A Timeline of Synthetic Innovation

While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its existence and synthesis are intrinsically linked to the development of key organic reactions in the 20th century. The synthesis of cinnamic acids and their esters has been a fundamental pursuit in organic chemistry for over a century, with early methods like the Perkin reaction laying the groundwork.

Conceptual Timeline of Synthesis Development:

Caption: Evolution of synthetic methods for cinnamate derivatives.

The emergence of powerful synthetic tools such as the Wittig reaction and palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, revolutionized the synthesis of compounds like this compound. These methods offered greater efficiency, milder reaction conditions, and broader functional group tolerance compared to older techniques. The availability of starting materials like 4-bromobenzaldehyde and 4-bromoiodobenzene, coupled with the development of these robust synthetic protocols, made the preparation of this compound a routine procedure in modern organic synthesis laboratories.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification, purification, and application in further synthetic steps.

Table 1: Physicochemical Properties of Methyl (E)-3-(4-bromophenyl)acrylate

| Property | Value |

| CAS Number | 3650-78-0[2] |

| Molecular Formula | C₁₀H₉BrO₂[1][2] |

| Molecular Weight | 241.08 g/mol [1][2] |

| Melting Point | 84-86 °C[4][5] |

| Boiling Point | 311.4 °C at 760 mmHg[4] |

| Density | 1.447 g/cm³[4] |

| Appearance | White to pale yellow solid[3] |

Table 2: Spectroscopic Data of Methyl (E)-3-(4-bromophenyl)acrylate

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts include signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons. |

| ¹³C NMR | Predicted shifts include signals for the aromatic carbons, the vinylic carbons, the carbonyl carbon of the ester, and the methyl carbon. |

| IR (Infrared) | Expected characteristic peaks for C=O stretching of the ester, C=C stretching of the alkene and aromatic ring, and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Experimental Protocols for Synthesis

The synthesis of this compound can be efficiently achieved through modern synthetic methodologies. The Heck reaction and the Wittig-Horner reaction are two of the most common and reliable approaches.

Synthesis via the Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this case, 4-bromoiodobenzene is coupled with methyl acrylate in the presence of a palladium catalyst.

Reaction Scheme:

Caption: Heck reaction for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add methyl acrylate (1.2 eq) and triethylamine (Et₃N, 2.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis via the Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:

Caption: Wittig-Horner synthesis of this compound.

Detailed Experimental Protocol:

-

Ylide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH) (1.1 eq), portion-wise to the solution and stir for 30-60 minutes at 0 °C to generate the phosphonate ylide.

-

Aldehyde Addition: Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure (E)-methyl 3-(4-bromophenyl)acrylate.

Applications in Drug Development and Chemical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The acrylate moiety can undergo various transformations, including Michael addition, polymerization, and reduction, further expanding its synthetic utility. These properties make it a valuable precursor for the synthesis of biologically active compounds and functional materials.

Conclusion

This compound is a synthetically important molecule whose preparation has been facilitated by the advent of modern organic reactions. While its specific "discovery" is not a singular event, its history is a testament to the evolution of synthetic chemistry. The reliable and efficient synthetic protocols now available, such as the Heck and Wittig-Horner reactions, ensure its continued use as a versatile building block in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.